molecular formula C21H22N2O2S B2558944 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-naphthamide CAS No. 2034398-62-2

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-naphthamide

Cat. No.: B2558944
CAS No.: 2034398-62-2
M. Wt: 366.48
InChI Key: ANANNTODBFZNSI-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-naphthamide is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications

Gold-Catalyzed Furan/Yne Cyclizations

Gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes has been developed for efficient access to protected 1-naphthol derivatives. This method exhibits high stereoselectivities and mild reaction conditions, making it advantageous for synthesizing complex naphthyl products. Such products can further transform into benzocoumarins, indicating potential applications in synthetic organic chemistry and material science (Chengyu Wang et al., 2012).

Photochromic Systems

1-Vinylidene-1,2-dihydro-naphtho[2,1-b]furans exhibit reversible photochromism when adsorbed on silica gel. This unique property underlines their potential application in developing new materials for optical storage or photoresponsive devices (C. Sousa et al., 2013).

High-Electron Mobility Materials

Naphthalene diimide-based conjugated copolymers with furan units have shown promising electron mobility, essential for large-area electronics. The synthesis via direct arylation points toward an environmentally friendly approach to constructing conjugated materials for electronic applications (A. Luzio et al., 2014).

Biological Activities

Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus have been synthesized and evaluated for antimicrobial activities. This study demonstrates the potential of naphtho[2,1-b]furan derivatives in developing new therapeutic agents (A. A. El-Wahab et al., 2011).

Synthetic Reactivity

The synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, including its conversion to thioamide and further electrophilic substitution reactions, highlight the compound's versatility in organic synthesis. This reactivity can be leveraged for constructing complex molecular architectures (А. Aleksandrov et al., 2017).

Antiproliferative Properties

Naphtho[1,2-b] furan-4,5-dione derivatives have shown significant antiproliferative effects on human hepatoma cells, suggesting their potential application in cancer therapy. The study indicates the involvement of p38 MAPK and NF-kappaB pathways in the compounds' mechanism of action (C. Chiu et al., 2010).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-21(18-8-3-6-16-5-1-2-7-17(16)18)22-15-19(20-9-4-12-25-20)23-10-13-26-14-11-23/h1-9,12,19H,10-11,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANANNTODBFZNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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